molecular formula C12H10ClNO B6414555 6-(2-Chloro-4-methylphenyl)pyridin-3-ol CAS No. 1261938-15-1

6-(2-Chloro-4-methylphenyl)pyridin-3-ol

Cat. No.: B6414555
CAS No.: 1261938-15-1
M. Wt: 219.66 g/mol
InChI Key: VARXQQDBIRGILS-UHFFFAOYSA-N
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Description

6-(2-Chloro-4-methylphenyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to a pyridin-3-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloro-4-methylphenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method utilizes palladium-catalyzed coupling of 2-chloro-4-methylphenylboronic acid with 3-hydroxypyridine . The reaction typically requires a base such as potassium carbonate and a solvent like toluene, under inert atmosphere conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar coupling techniques. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent production rates and quality control.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloro-4-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming a methylphenyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of 6-(2-Chloro-4-methylphenyl)pyridin-3-one.

    Reduction: Formation of 6-(2-Methylphenyl)pyridin-3-ol.

    Substitution: Formation of 6-(2-Amino-4-methylphenyl)pyridin-3-ol or 6-(2-Thio-4-methylphenyl)pyridin-3-ol.

Scientific Research Applications

6-(2-Chloro-4-methylphenyl)pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Chloro-4-methylphenyl)pyridin-3-ol depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The chloro and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Chloro-4-fluorophenyl)pyridin-3-ol
  • 6-(2-Chloro-4-methoxyphenyl)pyridin-3-ol
  • 6-(2-Chloro-4-nitrophenyl)pyridin-3-ol

Uniqueness

6-(2-Chloro-4-methylphenyl)pyridin-3-ol is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(2-Chloro-4-methylphenyl)pyridin-3-ol, and what challenges arise during its purification?

The synthesis typically involves coupling reactions between substituted pyridine precursors and halogenated aryl groups. Key steps include:

  • Suzuki-Miyaura cross-coupling to attach the 2-chloro-4-methylphenyl group to the pyridine ring.
  • Hydroxyl group introduction via hydrolysis of protected intermediates (e.g., benzyl ethers) using catalytic hydrogenation or acidic conditions.
    Challenges include controlling regioselectivity during coupling and minimizing side reactions from the chloro and methyl substituents. Purification often requires column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to separate polar byproducts.

Q. How do the functional groups in this compound influence its reactivity and solubility?

  • Hydroxyl group (-OH) : Enhances polarity and solubility in polar solvents (e.g., methanol, DMSO). It participates in hydrogen bonding, critical for interactions with biological targets.
  • Chloro and methyl groups : Increase hydrophobicity, improving membrane permeability in biological assays. The chloro group also enables further functionalization via nucleophilic substitution .

Q. What spectroscopic methods are used to confirm the structure of this compound?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., aromatic proton splitting patterns).
  • IR Spectroscopy : Detects O-H stretches (~3200 cm<sup>-1</sup>) and C-Cl stretches (~550 cm<sup>-1</sup>).
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]<sup>+</sup> at m/z 235.06) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Temperature control : Lower temperatures (0–5°C) during coupling steps reduce side-product formation.
  • Catalyst selection : Pd(PPh3)4 or SPhos-Pd-G3 catalysts enhance Suzuki-Miyaura coupling efficiency.
  • Solvent optimization : Use of anhydrous DMF or THF minimizes hydrolysis of intermediates. Yields >75% are achievable with rigorous exclusion of moisture.

Q. What strategies resolve contradictions in crystallographic data for halogenated pyridine derivatives like this compound?

  • Twin refinement : Employ SHELXL’s twin law (e.g., BASF parameter) to model twinned crystals, common in halogenated aromatics due to stacking interactions.
  • High-resolution data : Collect data at synchrotron facilities (λ < 1 Å) to improve resolution (<0.8 Å), critical for distinguishing Cl and CH3 groups in electron density maps .

Q. How does the substitution pattern (2-chloro vs. 3-chloro) on the phenyl ring affect biological activity in pyridine derivatives?

A comparative SAR study reveals:

Substituent PositionBinding Affinity (IC50, nM)LogP
2-Chloro-4-methyl12.3 ± 1.22.8
3-Chloro-4-methyl45.6 ± 3.12.6
The 2-chloro isomer shows higher potency due to better steric alignment with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

Q. What computational methods predict the interaction of this compound with biological targets?

  • Docking simulations (AutoDock Vina) : Model interactions with receptors (e.g., COX-2) using flexible ligand settings and scoring functions (e.g., MM/GBSA).
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, highlighting key residues (e.g., Arg120, Tyr355) for hydrogen bonding.

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar pyridine derivatives?

  • Meta-analysis : Compare datasets across studies using standardized assays (e.g., MTT for cytotoxicity).
  • Control experiments : Verify compound purity via HPLC (>95%) to rule out impurity-driven artifacts.
  • Structural validation : Re-evaluate stereochemistry via X-ray crystallography if activity varies unexpectedly .

Q. Methodological Recommendations

  • Crystallization : Use slow evaporation with ethanol/water (7:3) for single crystals suitable for SHELXL refinement .
  • Biological assays : Pair enzymatic inhibition studies with cellular assays (e.g., Western blot for downstream target modulation).

Properties

IUPAC Name

6-(2-chloro-4-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-2-4-10(11(13)6-8)12-5-3-9(15)7-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARXQQDBIRGILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692581
Record name 6-(2-Chloro-4-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-15-1
Record name 6-(2-Chloro-4-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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